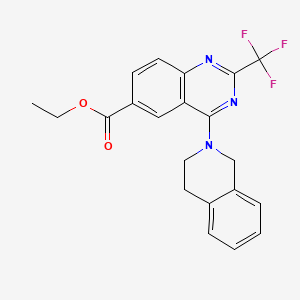![molecular formula C17H28N2O2 B11567956 2-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-5,7-dimethyl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B11567956.png)
2-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-5,7-dimethyl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-5,7-dimethyl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one is a complex organic compound with a unique structure that includes a tetrahydropyran ring and a tricyclic diaza system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-5,7-dimethyl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one typically involves multiple steps. One common route starts with the preparation of the tetrahydropyran ring, which can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel . The tricyclic diaza system is then constructed through a series of cyclization reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-5,7-dimethyl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-5,7-dimethyl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-5,7-dimethyl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyltetrahydropyran-4-one: A simpler compound with a similar tetrahydropyran ring structure.
Tetrahydropyran: A basic structure that forms the core of many related compounds.
Indole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
2-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-5,7-dimethyl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one is unique due to its complex tricyclic diaza system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H28N2O2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C17H28N2O2/c1-15(2)7-12(5-6-21-15)13-18-8-16(3)9-19(13)11-17(4,10-18)14(16)20/h12-13H,5-11H2,1-4H3 |
InChI Key |
FBXNQYLSNIRUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C2N3CC4(CN2CC(C3)(C4=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11567875.png)
![(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B11567878.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide](/img/structure/B11567896.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567905.png)
![N-(3-chlorophenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567906.png)

![4-(hexanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide](/img/structure/B11567914.png)
![6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11567919.png)
![2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B11567935.png)
![2,2-dimethyl-1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one](/img/structure/B11567936.png)
![2-bromo-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11567937.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11567941.png)

![2-Benzyl-7-bromo-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567959.png)
